molecular formula C18H19N5O2S B12034396 3-Methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone CAS No. 624725-16-2

3-Methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone

Cat. No.: B12034396
CAS No.: 624725-16-2
M. Wt: 369.4 g/mol
InChI Key: SQAFWZVKKUTNHQ-XDHOZWIPSA-N
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Description

3-Methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a complex organic compound that combines the structural features of benzaldehyde, triazole, and hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves a multi-step process:

    Formation of 3-Methoxybenzaldehyde: This can be synthesized via the oxidation of 3-methoxytoluene using oxidizing agents such as potassium permanganate or chromium trioxide.

    Synthesis of 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole: This intermediate is prepared by reacting 4-ethoxyphenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of 3-methoxybenzaldehyde with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole in the presence of an acid catalyst like acetic acid to form the hydrazone derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction of the hydrazone group can yield the corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acetic acid, sulfuric acid for condensation reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro, halo derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential antimicrobial and antifungal properties. The triazole ring is known for its biological activity, which can be enhanced by the presence of the hydrazone moiety.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential as therapeutic agents. The hydrazone linkage is a common feature in many drugs, and the triazole ring is known for its pharmacological properties, including antifungal and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable complexes with metals and other substrates.

Mechanism of Action

The mechanism of action of 3-Methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with biological targets through the hydrazone and triazole moieties. These groups can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The compound may inhibit enzymes or disrupt cellular processes by binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
  • 3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
  • 4-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone

Uniqueness

What sets 3-Methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone apart from similar compounds is the presence of the methoxy group on the benzaldehyde ring. This functional group can influence the compound’s reactivity and biological activity, making it a unique candidate for various applications.

Properties

CAS No.

624725-16-2

Molecular Formula

C18H19N5O2S

Molecular Weight

369.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H19N5O2S/c1-3-25-15-9-7-14(8-10-15)17-20-21-18(26)23(17)22-19-12-13-5-4-6-16(11-13)24-2/h4-12,22H,3H2,1-2H3,(H,21,26)/b19-12+

InChI Key

SQAFWZVKKUTNHQ-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=CC=C3)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=CC=C3)OC

Origin of Product

United States

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